2-Chloro-5-fluoro-4-propylpyrimidine

Vue d'ensemble

Description

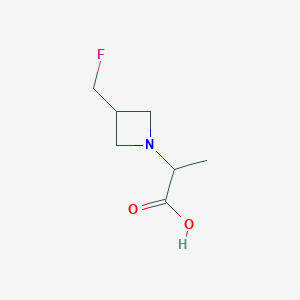

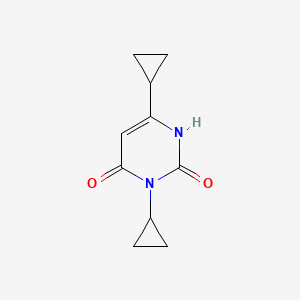

2-Chloro-5-fluoro-4-propylpyrimidine is a chemical compound with the empirical formula C₄H₂ClFN₂ . It falls under the category of fluorinated building blocks and is commonly used in organic synthesis. The compound’s molecular weight is approximately 132.52 g/mol .

Synthesis Analysis

- 5-Fluoro-2-amino pyrimidines : By reacting 2-Chloro-5-fluoro-4-propylpyrimidine with different amines in the presence of potassium carbonate (K₂CO₃) , one can obtain 5-fluoro-2-amino pyrimidines via a C-N bond-forming reaction . 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid : This intermediate is used in the synthesis of benzamide scaffolds, which act as potent antagonists against P2X7 receptors . 5-Fluoro-2-cyano pyrimidine : A key intermediate employed in the preparation of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine , a potent inhibitor of the JAK2 kinase .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoro-4-propylpyrimidine consists of a pyrimidine ring with chlorine, fluorine, and propyl substituents. The compound’s SMILES notation is Fc1cnc(Cl)nc1 .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Reactivity

- 2-Fluoropyrimidine and its derivatives, including 2-Chloro-5-fluoro-4-propylpyrimidine, have been synthesized for various research applications. They exhibit significantly faster reactivity compared to other halogenopyrimidines, as highlighted in a study by Brown and Waring (1974). This enhanced reactivity makes them useful in chemical synthesis and reactions (Brown & Waring, 1974).

Potential as Kinase Inhibitors

- The structure of 2-Chloro-5-fluoro-4-propylpyrimidine is closely related to that of 2,4-disubstituted-5-fluoropyrimidines, which have been explored as potential kinase inhibitors, particularly in cancer treatment. Wada et al. (2012) synthesized a series of these compounds, highlighting their relevance in medicinal chemistry and anticancer drug development (Wada et al., 2012).

Halogen/Halogen Displacement in Heterocycles

- The compound's structure is also relevant in studies of halogen/halogen displacement in heterocycles, as explored by Schlosser and Cottet (2002). Their work on various halogenated pyridines and pyrimidines, including compounds structurally similar to 2-Chloro-5-fluoro-4-propylpyrimidine, contributes to our understanding of chemical reactions involving halogen exchange (Schlosser & Cottet, 2002).

Anticancer Applications

- The fluoropyrimidine family, to which 2-Chloro-5-fluoro-4-propylpyrimidine belongs, has been extensively studied for anticancer applications. For example, Zhang et al. (2007) discussed the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, a class of compounds including fluoropyrimidines, as anticancer agents (Zhang et al., 2007).

Chemical Isomerization and Synthesis

- Studies by Schlosser and Bobbio (2002) on chemical isomerization involving halopyridines and pyrimidines, including compounds similar to 2-Chloro-5-fluoro-4-propylpyrimidine, show the potential of these compounds in creating diverse chemical structures (Schlosser & Bobbio, 2002).

Enhancing Antitumor Activity

- The compound's similarity to other fluoropyrimidines has implications in enhancing antitumor activity, as investigated by Takechi et al. (2002), who studied the use of fluoropyrimidines in combination with other compounds to enhance their efficacy against tumors (Takechi et al., 2002).

Antiviral Activity Screening

- Research by Chernikova et al. (2019) on derivatives of fluorouracil, including 5-Chloro-5-fluoro-6-alkoxypyrimidines, demonstrated significant antiviral activity, suggesting potential applications in antiviral drug development (Chernikova et al., 2019).

Development of Oral Anticancer Drugs

- Studies on S-1, a combination of tegafur and other components including 5-chloro-2,4-dihydroxypyridine, reveal the potential of 2-Chloro-5-fluoro-4-propylpyrimidine-related compounds in developing effective oral anticancer drugs (Shirao et al., 2004).

Pharmacokinetic Studies

- The pharmacokinetics of fluoropyrimidines, including those structurally related to 2-Chloro-5-fluoro-4-propylpyrimidine, are crucial for understanding their clinical utility, as discussed by Myers et al. (1976) in their comprehensive review (Myers et al., 1976).

Safety and Hazards

Propriétés

IUPAC Name |

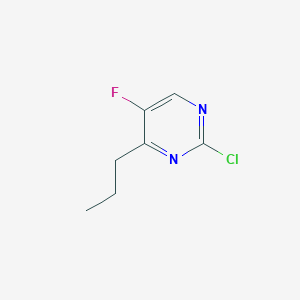

2-chloro-5-fluoro-4-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2/c1-2-3-6-5(9)4-10-7(8)11-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSNIQOUZXMQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-propylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)

![2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1490394.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490400.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1490401.png)

![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1490406.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1490407.png)

![6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490408.png)

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1490410.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-ol](/img/structure/B1490411.png)